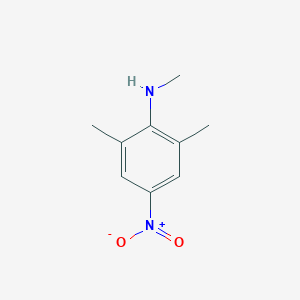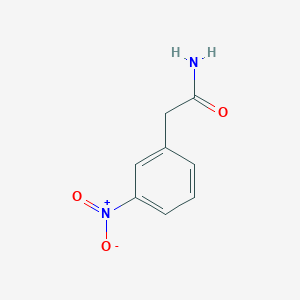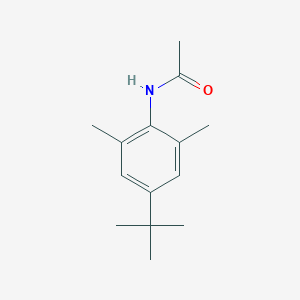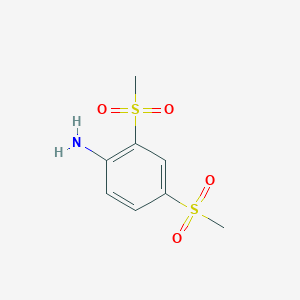
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine, also known as CFPP, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also inhibits the activity of phosphodiesterase-4 (PDE-4), an enzyme that plays a role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to reduce the levels of prostaglandin E2 (PGE2), a mediator of inflammation. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has several advantages for laboratory experiments. It is relatively easy to synthesize and has high purity. This compound also exhibits good solubility in water, which makes it easy to prepare solutions for testing. However, this compound has some limitations for laboratory experiments. It is not stable in acidic conditions and can decompose over time. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine. One area of interest is the development of new drug formulations that can improve its bioavailability and stability. Another area of interest is the investigation of this compound's potential use in the treatment of neurological disorders. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential use in cancer therapy.
In conclusion, this compound is a novel compound that has potential therapeutic applications. Its unique chemical structure and ability to modulate various signaling pathways make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine involves a multi-step process that begins with the reaction between 3-chloro-2-methyl aniline and 3-fluorobenzoyl chloride. This reaction yields the intermediate compound, 1-(3-chloro-2-methylphenyl)-3-fluorobenzoyl chloride, which is then reacted with piperazine to form this compound.
Applications De Recherche Scientifique
1-(3-Chloro-2-methylphenyl)-4-(3-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H18ClFN2O |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C18H18ClFN2O/c1-13-16(19)6-3-7-17(13)21-8-10-22(11-9-21)18(23)14-4-2-5-15(20)12-14/h2-7,12H,8-11H2,1H3 |
Clé InChI |
YIVKXYNZXJKTDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
SMILES canonique |
CC1=C(C=CC=C1Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



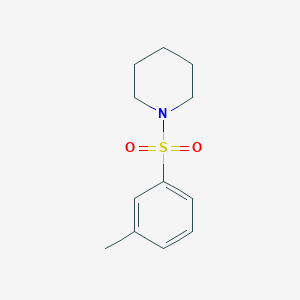

![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
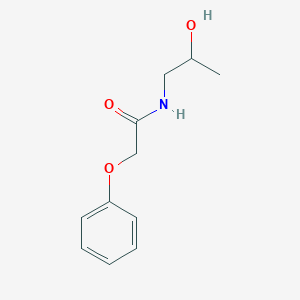

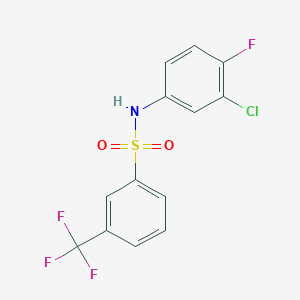
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B263407.png)
